barium(2+);bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione)
Description
BenchChem offers high-quality barium(2+);bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about barium(2+);bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
118360-70-6 |
|---|---|
Molecular Formula |
C20H22BaF14O4+2 |
Molecular Weight |
729.7 g/mol |
IUPAC Name |
barium(2+);bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) |
InChI |
InChI=1S/2C10H11F7O2.Ba/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4H2,1-3H3;/q;;+2 |
InChI Key |
IFTFLFHPMVCOJW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ba+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ba+2] |
Origin of Product |
United States |
Neutron Diffraction Studies for Hydration Water and Hydrogen Atom Localization
Neutron diffraction is a powerful technique for precisely locating hydrogen atoms within a crystal structure, a task that is challenging for X-ray diffraction due to the low scattering power of hydrogen mdpi.comuibk.ac.at. While direct neutron diffraction studies specifically detailing barium formate (B1220265) dihydrate's hydration water and hydrogen atom localization were not explicitly found in the provided search snippets, the technique's applicability to similar crystalline hydrates is well-established mdpi.comuibk.ac.atcrystalls.info. Neutron diffraction allows for a detailed mapping of the hydrogen bonding network by providing accurate positions for hydrogen atoms, thereby elucidating the role of water molecules in the crystal lattice. Such studies are vital for a complete understanding of the structural intricacies of hydrated salts.
Thermal Analysis Techniques for Dehydration Behavior
Thermogravimetric analysis (TGA) is a key technique for investigating the thermal stability and dehydration behavior of hydrated compounds like barium formate (B1220265) dihydrate improvedpharma.comresearchgate.netacs.org. TGA measures the change in mass of a sample as a function of temperature, allowing for the identification of specific temperature ranges where water is lost from the crystal lattice.
While specific TGA data for barium formate dihydrate were not detailed in the provided search results, studies on similar metal formate hydrates indicate that dehydration typically occurs in distinct stages. For instance, rare earth metal formate dihydrates exhibit dehydration as a one-step reaction, with activation energies in the range of 108–142 kJ/mol researchgate.net. The dehydration temperature and enthalpy change are often correlated with the ionic radius of the metal cation. Barium oxalate (B1200264) hydrates, for example, show dehydration steps that can be influenced by the heating rate researchgate.net. Generally, the dihydrate form would be expected to lose its two water molecules upon heating. The thermal decomposition of barium formate itself (anhydrous) has been reported to occur between 350-375 °C chemister.ru. The dihydrate would likely decompose at lower temperatures, with the initial loss of water preceding the decomposition of the formate anion.
Data Tables
Due to the limited specific data available for barium formate dihydrate in the provided search results, comprehensive data tables for hydrogen bonding or precise TGA values cannot be generated. However, general structural information and related compound data can be presented.
General Properties of Barium Formate (Anhydrous and Dihydrate context)
| Property | Value | Reference(s) |
| Chemical Formula | Ba(HCOO)₂ | americanelements.comnih.gov |
| Molecular Weight | 227.36 g/mol | nih.gov |
| Appearance | White to off-white crystalline powder | |
| Density | 3.21 g/cm³ (at standard conditions) | chemister.ru |
| CAS Number | 541-43-5 | nih.gov |
| Decomposition Temp. | 350-375 °C (anhydrous) | chemister.ru |
| Solubility in Water | 26.2 g/100 g (at 0°C) to 51.3 g/100 g (at 100°C) | chemister.ru |
Spectroscopic Investigations and Vibrational Dynamics of Barium Formate Dihydrate
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups and characterizing molecular vibrations. For barium formate (B1220265) dihydrate, FTIR analysis focuses on the internal vibrations of the formate anion and the modes associated with the coordinated water molecules.
Assignment of Characteristic Vibrational Modes of Formate Anions
The formate ion (HCOO⁻) possesses several fundamental vibrational modes that are highly characteristic. These include the C-H stretching vibration, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), the in-plane O-C-H bending, and out-of-plane bending modes researchgate.netcdnsciencepub.comresearchgate.net. In many metal formate crystals, including those with divalent cations, the presence of crystallographically non-equivalent formate ions within the unit cell leads to a splitting of these internal vibrational modes researchgate.netresearchgate.netdoi.org. This splitting results in the observation of multiple bands for a single fundamental mode, providing direct evidence for the lower symmetry of the formate ions in the crystal lattice compared to their free-ion state. For instance, the C-H stretching mode is typically observed in the region around 2897 cm⁻¹ researchgate.net. The symmetric CO₂ stretching mode is often found to occur between the components of the in-plane OCH bending mode researchgate.net.
Analysis of Water Molecule Vibrations within the Crystal Lattice
The dihydrate nature of barium formate means that water molecules are incorporated into the crystal structure, typically through hydrogen bonding. FTIR spectroscopy can identify and characterize the vibrations of these water molecules, including their O-H stretching and bending modes, as well as librational (rocking, wagging, twisting) modes researchgate.netaps.orgnih.gov. The specific hydrogen bonding environment significantly influences the frequencies and intensities of these water vibrations researchgate.netaps.orgnih.gov. For example, studies on similar metal formate dihydrates indicate that water molecules can participate in different hydrogen bond strengths, leading to distinct vibrational signatures researchgate.netaps.org. The librational modes of water molecules have been observed to couple with the symmetric O-C-O bending vibration of the formate groups researchgate.netcdnsciencepub.com.
Raman Spectroscopy at Varied Temperatures
Raman spectroscopy complements FTIR by providing information on vibrational modes that are Raman-active. Investigating these spectra at varying temperatures can reveal temperature-dependent phase transitions and dynamic processes within the crystal.
Identification and Assignment of High-Wavenumber Internal Formate Vibrations
Similar to FTIR, Raman spectroscopy allows for the identification of the internal vibrational modes of the formate anion, including the C-H stretching and carboxylate stretching and bending vibrations researchgate.netcdnsciencepub.com. High-wavenumber bands in the Raman spectra are primarily assigned to these internal formate vibrations researchgate.net. Temperature variations can influence the precise positions and linewidths of these bands, reflecting changes in the molecular environment or lattice strain.
Resolution of Crystallographically Non-Equivalent Formate Ions through Spectral Splitting
The phenomenon of spectral splitting, observed in FTIR due to crystallographically non-equivalent formate ions, is also evident in Raman spectra researchgate.netresearchgate.net. When multiple formate ions occupy inequivalent sites within the unit cell, their distinct vibrational environments lead to separate frequency bands for each internal mode. This splitting is a direct consequence of the crystal's symmetry and the arrangement of the formate anions, allowing for the resolution of these different species through Raman scattering.
Low-Wavenumber Lattice Mode Analysis and Phonon Interactions
Raman spectroscopy is particularly valuable for probing low-wavenumber spectral regions, which correspond to external lattice vibrational modes, also known as phonons spectroscopyonline.comhoriba.com. These modes involve the collective vibrations of the entire unit cell, including the translational and librational motions of the formate ions and water molecules, as well as the vibrations of the barium cations. The frequencies of these lattice modes are highly sensitive to the crystal structure, intermolecular forces, and temperature spectroscopyonline.comhoriba.com. Temperature-dependent Raman studies can highlight phase transitions by observing changes in the intensity, position, or appearance/disappearance of specific lattice modes researchgate.net. For instance, changes in the lattice mode region can be indicative of ordering of cations or freezing of molecular dynamics within the crystal researchgate.net.
Data Table of Characteristic Vibrational Frequencies
The following table presents representative vibrational frequencies for the formate anion and water molecules, based on studies of metal formates and their hydrates. Specific assignments for barium formate dihydrate may show splittings due to crystallographic non-equivalence.
| Vibration Type | Typical Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| C-H Stretching | ~2897 | Internal formate vibration | researchgate.net |
| νas(COO⁻) Stretching | ~1550-1610 | Asymmetric carboxylate stretch | researchgate.netcdnsciencepub.comresearchgate.net |
| νs(COO⁻) Stretching | ~1360-1400 | Symmetric carboxylate stretch | researchgate.netcdnsciencepub.comresearchgate.net |
| δ(O-C-O) Bending | ~780-830 | In-plane O-C-O bending | cdnsciencepub.comresearchgate.net |
| δ(O-C-H) Bending | ~1380-1430 | In-plane O-C-H bending | cdnsciencepub.comresearchgate.net |
| Out-of-plane Bending | ~500-600 | Formate out-of-plane bending | cdnsciencepub.com |
| H₂O Librational Modes | ~400-800 | Water molecule librations | researchgate.netcdnsciencepub.com |
| O-H Stretching (Water) | ~3000-3500 | Water O-H stretching (hydrogen-bonded) | aps.orgnih.gov |
| O-H Bending (Water) | ~1600-1700 | Water H-O-H bending | aps.orgresearchgate.net |
| Lattice Modes (Translational/Librational) | < 300 | Collective crystal vibrations (phonons) | spectroscopyonline.comhoriba.comresearchgate.net |
Note: The presence of crystallographically non-equivalent formate ions can lead to the splitting of the internal modes (νas(COO⁻), νs(COO⁻), δ(O-C-O), δ(O-C-H), out-of-plane bending) into multiple bands.
Compound List:
Barium formate dihydrate (Ba(HCOO)₂·2H₂O)
Formate anion (HCOO⁻)
Water molecule (H₂O)
Optical and Dielectric Properties of Barium Formate Dihydrate
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transparency Evaluation
UV-Vis spectroscopy is a fundamental tool for assessing the optical transparency of crystalline materials across a range of wavelengths, providing insights into their suitability for optical applications. For barium formate (B1220265) dihydrate, this technique has been employed to understand its transmission characteristics in the visible spectrum and to probe its electronic transitions.
Measurement of Transparency in the Visible Spectral Region
Studies on barium formate dihydrate have consistently reported high transparency in the visible spectral region. UV-Vis absorption spectra reveal that the crystal exhibits minimal absorption throughout the visible range annaihajirawomenscollege.ac.inannaihajirawomenscollege.ac.in. This characteristic is crucial for applications where light needs to pass through the material without significant attenuation, such as in optical windows or components within optical devices. The high transparency suggests a material that is optically clear and suitable for visible light manipulation.
Determination of Optical Energy Band Gap using Tauc Plot Methodology
The optical energy band gap (Eg) of barium formate dihydrate has been determined using the Tauc plot methodology, which is derived from UV-Vis absorption data annaihajirawomenscollege.ac.inannaihajirawomenscollege.ac.inshimadzu.com. This method involves plotting versus photon energy (), where is the absorption coefficient and is the photon energy. For direct allowed transitions, a linear relationship is observed, and the extrapolation of this linear region to the energy axis yields the band gap energy. Research indicates that barium formate dihydrate possesses an optical energy band gap of approximately 5.47 eV annaihajirawomenscollege.ac.inannaihajirawomenscollege.ac.in. This relatively large band gap suggests that the material is an insulator or a wide-bandgap semiconductor, with its fundamental electronic transitions occurring at high energies, typically in the ultraviolet region.
Analysis of Absorption Edge and Electronic Transitions
The absorption edge of barium formate dihydrate is observed in the ultraviolet region, consistent with its determined band gap of 5.47 eV annaihajirawomenscollege.ac.inannaihajirawomenscollege.ac.in. The cutoff wavelength, marking the onset of significant absorption, is reported to be around 217 nm annaihajirawomenscollege.ac.in. This absorption edge is indicative of electronic transitions from the valence band to the conduction band. The direct nature of these transitions, as suggested by the Tauc plot analysis, implies that electrons can be excited directly to higher energy states with the absorption of photons, without requiring a change in momentum.
Nonlinear Optical (NLO) Response Investigations
Barium formate dihydrate has been explored for its potential nonlinear optical (NLO) properties, which are essential for applications in frequency conversion and optical signal processing.
Second Harmonic Generation (SHG) Efficiency Measurements
While specific quantitative measurements of the Second Harmonic Generation (SHG) efficiency for barium formate dihydrate are not extensively detailed in the provided snippets, related formate crystals like strontium formate dihydrate have demonstrated marked NLO properties comparable to established materials used for frequency doubling researchgate.netcalpaclab.comwindows.net. These studies suggest that formate compounds, in general, are candidates for SHG applications. The presence of formate ions (HCOO⁻) is often cited as the primary contributor to the NLO response in these materials, as they possess a degree of delocalized pi-electron systems that can interact nonlinearly with intense light researchgate.net. Further detailed experimental studies would be required to quantify the SHG efficiency of barium formate dihydrate relative to standard NLO materials.
Doping, Substitutional Effects, and Composite Materials of Barium Formate Dihydrate
Incorporation of Doping Elements into the Barium Formate (B1220265) Dihydrate Lattice
The deliberate introduction of foreign atoms or ions into the crystal lattice of barium formate dihydrate, known as doping, can significantly alter its physical and chemical properties. This section delves into the effects of transition metal doping, specifically manganese (Mn) and nickel (Ni), on the crystal growth and characteristics of barium formate and related systems.
Effects of Transition Metal Doping (e.g., Mn and Ni) on Crystal Growth and Properties
Studies have investigated the impact of transition metal ions like Mn and Ni on the growth and properties of barium-containing crystalline materials. While direct research on Mn and Ni doping specifically in barium formate dihydrate is limited in the provided results, related studies on similar barium compounds and formate salts offer insights into the expected phenomena.
Research has been conducted on the "Growth and nonlinear optical properties of Mn and Ni doped barium formate crystals" mangaloreuniversity.ac.in. These studies aimed to understand how the incorporation of these transition metals influences the crystallization process and the resulting material properties. In related barium compounds, doping with transition metals has been shown to affect crystallite size and morphology. For instance, Mn doping in barium ferrites led to a reduction in average crystallite size, ranging from approximately 43.97 nm to 52.03 nm as Mn concentration increased biointerfaceresearch.com. Similarly, Ni doping in barium titanate (BaTiO₃) resulted in a decrease in crystallite size, lattice strain, and grain size niscpr.res.in. Conversely, Mn doping in barium titanate has been observed to increase grain size and promote the development of hexagonal and rectangular morphologies, sometimes accompanied by phase transitions from tetragonal to hexagonal structures researchgate.net. The growth of barium-doped nickel tartrate crystals via gel growth techniques has also been reported, detailing optimized conditions and achieving crystal sizes up to 15 mm x 8 mm x 6 mm jetir.org.
Table 1: Effects of Transition Metal Doping on Crystal Properties (Illustrative Examples from Related Barium Compounds)
| Dopant Metal | Host Material (Related) | Observed Effect on Crystal Growth/Properties | Reference |
| Mn | Barium Ferrites | Reduction in average crystallite size (43.97–52.03 nm) with increasing concentration. | biointerfaceresearch.com |
| Ni | Barium Titanate (BaTiO₃) | Decrease in crystallite size, lattice strain, c/a ratio, and grain size. | niscpr.res.in |
| Mn | Barium Titanate (BaTiO₃) | Increase in grain size, development of hexagonal/rectangular morphology, potential phase transition. | researchgate.net |
| Ni | Barium Nickel Tartrate | Achieved crystal sizes up to 15 mm x 8 mm x 6 mm under optimized gel growth conditions. | jetir.org |
| Mn, Ni | Barium Formate Crystals | Studied for growth and nonlinear optical properties. | mangaloreuniversity.ac.in |
Spectroscopic and Structural Characterization of Doped Systems
Characterizing doped materials is crucial for confirming the incorporation of dopant ions and understanding their impact on the crystal structure and bonding. A variety of spectroscopic and diffraction techniques are employed for this purpose.
X-ray Diffraction (XRD) is a primary method for determining the crystal structure, lattice parameters, and crystallite size of doped materials mangaloreuniversity.ac.inbiointerfaceresearch.comniscpr.res.inresearchgate.netresearchgate.netacs.orgscience.gov. For instance, XRD analysis has confirmed the formation of single-phase hexagonal structures in Mn-doped barium ferrites biointerfaceresearch.com and revealed a phase transition from tetragonal to hexagonal in Mn-doped barium titanate researchgate.net. Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and metal-oxygen bonds, confirming the presence of dopants and their interactions within the lattice biointerfaceresearch.comjetir.orgresearchgate.netacs.orgresearchgate.netacs.org. UV-Visible (UV-Vis) spectroscopy is employed to study optical absorption and determine band gap energies, which can be influenced by doping biointerfaceresearch.comacs.orgresearchgate.netresearchgate.net. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess thermal stability, dehydration, and decomposition processes jetir.orgresearchgate.netresearchgate.netresearchgate.net. Other techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX/EDAS) provide information on surface morphology and elemental composition researchgate.netacs.orgresearchgate.netmissouristate.edu, while Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can offer insights into local atomic environments and magnetic properties researchgate.netresearchgate.net.
Table 2: Spectroscopic and Structural Characterization Techniques for Doped Barium Compounds
| Technique | Information Obtained | Example Application/Context | Reference(s) |
| X-ray Diffraction (XRD) | Crystal structure, lattice parameters, phase identification, crystallite size | Confirmation of hexagonal phase in Mn-doped Ba-ferrites biointerfaceresearch.com; structural changes in Ni-doped BaTiO₃ niscpr.res.in; NiO structure researchgate.net. | mangaloreuniversity.ac.inbiointerfaceresearch.comniscpr.res.inresearchgate.netresearchgate.netacs.orgscience.gov |
| FTIR Spectroscopy | Functional groups, metal-oxygen bonds, presence of dopants, molecular structure | Identification of metal-oxygen bonding in Ba-Ni-Tartrate jetir.org; metal oxide interactions in Mn-doped BiFeO₃ acs.org. | biointerfaceresearch.comjetir.orgresearchgate.netscience.govacs.orgresearchgate.netacs.org |
| UV-Vis Spectroscopy | Optical absorption, band gap energy, optical transparency | Determining band gap energy in Mn-doped BiFeO₃ acs.org; optical transparency of Ba-doped γ-glycine researchgate.net. | biointerfaceresearch.comacs.orgresearchgate.netresearchgate.net |
| TGA/DTA | Thermal stability, dehydration, decomposition stages | Studying dehydration and decomposition of Ba-Ni-Tartrate jetir.org; thermal stability of Ba-doped γ-glycine researchgate.net. | jetir.orgresearchgate.netresearchgate.netresearchgate.net |
| SEM/EDAX | Surface morphology, elemental composition, particle size distribution | Examining surface morphology of Ni/NiO researchgate.net; elemental analysis of Ba-doped γ-glycine researchgate.net. | researchgate.netacs.orgresearchgate.netmissouristate.edu |
| NMR Spectroscopy | Molecular structure, atomic environments | Characterizing barium coordination polymers researchgate.net; Ba-doped γ-glycine researchgate.net. | researchgate.netresearchgate.net |
| EPR Spectroscopy | Electronic spin resonance, magnetic properties of paramagnetic ions (e.g., Mn²⁺) | Mn(II) doped barium chloride dihydrate single crystals researchgate.net. | researchgate.net |
Impact of Dopants on Optical and Nonlinear Optical Characteristics
Doping can profoundly influence the optical properties of materials, including their interaction with light and their potential for nonlinear optical (NLO) applications. Research has specifically explored the NLO properties of doped barium formate crystals.
Studies on "Growth and nonlinear optical properties of Mn and Ni doped barium formate crystals" have been conducted, indicating that these transition metal dopants can impart or modify nonlinear optical behavior mangaloreuniversity.ac.in. Barium formate itself has been investigated for its nonlinear optical properties amanote.com. Related formate compounds, such as α-calcium formate, have shown saturable absorption with a nonlinear absorption coefficient (β) of -5.09 cm/GW under femtosecond laser excitation researchgate.net. This suggests that doping barium formate dihydrate with transition metals could lead to materials with tunable optical responses, potentially useful in optical limiting devices or other photonic applications. Research on other barium-containing materials, like barium molybdate (B1676688), also demonstrates the engineering of nonlinear optical properties through doping (e.g., with Sn⁴⁺ ions) for optical limiting applications nih.gov.
Table 3: Optical and Nonlinear Optical Properties of Doped Barium Formate and Related Systems
| Material | Dopant | Key Optical/NLO Property | Wavelength/Conditions | Reference |
| Barium Formate Crystals | Mn, Ni | Nonlinear optical properties investigated. | - | mangaloreuniversity.ac.in |
| Orthorhombic Barium Formate | - | Studied in the context of nonlinear optical properties. | - | amanote.com |
| α-Calcium Formate (Related Formate) | - | Saturable absorption; nonlinear absorption coefficient (β) = -5.09 cm/GW. | 800 nm, femtosecond pulses | researchgate.net |
| Barium Molybdate (Related Barium Compound) | Sn⁴⁺ | Engineered nonlinear optical properties for optical limiting device applications. | - | nih.gov |
Development and Characterization of Barium Formate Dihydrate-Based Composites
Composite materials, formed by combining two or more constituent materials with significantly different properties, offer a pathway to achieve enhanced or novel functionalities. Barium formate dihydrate can be integrated into various matrices, particularly polymers, to create advanced materials.
Integration with Polymer Matrices for Enhanced Functional Performance
The dispersion of inorganic fillers, such as barium compounds, within polymer matrices is a common strategy to improve mechanical, thermal, and electrical properties. While specific research on barium formate dihydrate in polymer composites is not extensively detailed in the provided search results, studies on other barium compounds highlight the potential benefits.
Table 4: Polymer Composite Examples with Barium Compounds
| Polymer Matrix | Inorganic Filler | Enhanced Property/Observation | Reference |
| Thermoplastic Polyurethane (TPU) | Barium Metaborate (B1245444) | Increased Tg (15–35°C) vs. pure TPU (-1°C); homogeneous particle dispersion. | scielo.br |
| Poly(vinylidene fluoride) (PVDF) | Barium Titanate (BaTiO₃) | Improved compatibility, permittivity, breakdown strength; enhanced energy density of nanocomposites. | researchgate.net |
Formation of Nanocrystalline Barium Formate Dihydrate and Its Dispersions
The synthesis of materials in nanocrystalline form can unlock unique properties due to their high surface area-to-volume ratio and quantum confinement effects. While direct research on the formation and dispersion of nanocrystalline barium formate dihydrate is not explicitly detailed in the provided search results, studies on other barium compounds and formate derivatives offer relevant methodologies and observations.
Nanoparticles of barium ferrites have been synthesized with crystallite sizes in the range of 43–56 nm biointerfaceresearch.com. The thermal decomposition of nickel formate dihydrate has yielded NiO nanoparticles with crystallite sizes between 21–63 nm researchgate.net. Techniques such as sol-gel processes, hydrothermal synthesis, and co-precipitation are commonly used for synthesizing various inorganic nanoparticles, including barium titanate acs.orgresearchgate.netresearchgate.net. The dispersion of these nanoparticles in matrices is crucial for their performance, and challenges related to agglomeration due to high surface energy are often addressed through surface modification or careful processing researchgate.netgoogle.com. For example, surface modification of barium titanate nanoparticles with different organic molecules has been shown to improve their compatibility and performance in polymer nanocomposites researchgate.net. The development of stable dispersions often involves controlling particle size, surface chemistry, and the choice of medium or stabilizing agents google.com.
While specific protocols for producing and dispersing nanocrystalline barium formate dihydrate are not detailed, the general approaches used for other barium-based nanomaterials provide a framework for potential future research in this area.
Compound List:
Barium formate dihydrate (Ba(HCOO)₂·2H₂O)
Barium ferrites
Barium titanate (BaTiO₃)
Barium metaborate (BaB₂O₄·H₂O)
Barium nickel tartrate
Nickel formate dihydrate (Ni(HCOO)₂·2H₂O)
Bismuth ferrite (B1171679) (BiFeO₃)
Lithium formate
Calcium formate (α-Ca(HCOO)₂)
Barium molybdate
Thermoplastic Polyurethane (TPU)
Poly(vinylidene fluoride) (PVDF)
Theoretical and Computational Studies on Barium Formate Dihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgsemanticscholar.org It is a cornerstone of computational materials science, enabling the prediction of various properties from first principles. DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. semanticscholar.org
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. These ranges are known as energy bands, and the gaps between them are called band gaps. acs.org The size of the band gap is a critical parameter that determines a material's electronic and optical properties, distinguishing insulators, semiconductors, and conductors.
For barium formate (B1220265) dihydrate, DFT calculations would be employed to solve the Kohn-Sham equations for the crystal's periodic system. The process involves defining a unit cell, optimizing the geometry, and then calculating the electronic energies along high-symmetry paths within the first Brillouin zone. youtube.com Functionals such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often used for initial calculations, but hybrid functionals like HSE06 are typically required for more accurate band gap predictions, as standard functionals are known to underestimate the gap. nih.govchalmers.se
A theoretical study would yield a band structure plot showing the valence band maximum (VBM) and the conduction band minimum (CBM). The energy difference between these points determines the fundamental band gap. The nature of the gap, whether direct or indirect, would also be determined from this plot. acs.org
Illustrative Data Table: Predicted Electronic Properties
The following table is a hypothetical representation of results from a DFT calculation on barium formate dihydrate, based on typical values for similar ionic crystalline solids.
| Property | Predicted Value (Illustrative) | Method |
| Lattice Type | Orthorhombic | PBEsol Geometry |
| Direct Band Gap (E_g) | 4.8 eV | HSE06 |
| Indirect Band Gap (E_g) | 4.7 eV | HSE06 |
| Valence Band Maximum (VBM) | Located at Γ point | HSE06 |
| Conduction Band Min. (CBM) | Located at Γ point | HSE06 |
This table is for illustrative purposes only and represents the type of data that would be generated from a dedicated DFT study.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for characterizing the structural integrity and bonding within a crystal. DFT provides a robust method for predicting vibrational frequencies and their corresponding atomic motions (normal modes). arxiv.orgnih.gov
The calculation involves first optimizing the crystal structure to find its minimum energy configuration. Then, the second derivatives of the energy with respect to atomic displacements are computed to form a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the eigenvectors corresponding to each normal mode. scispace.com These calculated frequencies can then be assigned to specific molecular motions, such as the stretching and bending of C-H and C=O bonds in the formate ion, and the vibrational modes of the water of hydration. nih.gov Comparing these theoretical spectra with experimental data allows for a detailed and accurate assignment of the observed spectral bands. researchgate.net
Illustrative Data Table: Predicted Vibrational Frequencies and Assignments
This table presents a hypothetical set of calculated vibrational frequencies for barium formate dihydrate, based on known frequencies for formate ions and water molecules in similar crystalline environments.
| Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) | Assignment |
| 3450 | ~3400 | O-H Symmetric Stretch (H₂O) |
| 3550 | ~3500 | O-H Asymmetric Stretch (H₂O) |
| 2890 | ~2897 | C-H Stretch (Formate) |
| 1650 | ~1620 | H-O-H Bending (H₂O) |
| 1585 | ~1570 | C=O Asymmetric Stretch (Formate) |
| 1360 | ~1355 | C-O Symmetric Stretch (Formate) |
| 780 | ~775 | O-C-O Bending (Formate) |
| < 400 | < 400 | Lattice Modes (Ba-O interactions, Librations) |
This table is for illustrative purposes only. The calculated values are representative of what a DFT study would aim to predict for comparison with experimental spectra.
Nonlinear optical (NLO) materials are crucial for technologies like frequency conversion and optical switching. Ab initio quantum mechanical calculations can predict the NLO response of a material, such as the second-order susceptibility tensor (χ⁽²⁾). arxiv.org These calculations are highly sensitive to the electronic structure and require accurate wavefunctions and a proper description of the response to an applied electric field.
For a non-centrosymmetric crystal like orthorhombic barium formate, a non-zero second-order response is possible. The calculation would typically be performed using Time-Dependent Density Functional Theory (TD-DFT) or other wavefunction-based methods. arxiv.org The results would provide the components of the hyperpolarizability tensor (β) for the molecular unit and the susceptibility tensor (d_ij) for the bulk crystal, indicating its potential for applications like second-harmonic generation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. nih.gov It is particularly useful for modeling dynamic processes that are inaccessible to static, time-independent methods like DFT.
MD simulations can provide an atomistic view of how crystals grow from a solution and how defects are incorporated into the lattice. nih.govacs.org To simulate the crystal growth of barium formate dihydrate, a simulation box would be constructed containing a crystal slab in contact with a supersaturated aqueous solution of barium and formate ions. The interactions between all atoms would be governed by a force field—a set of empirical potential energy functions.
By running the simulation over time (nanoseconds to microseconds), one could observe the attachment of ions from the solution onto the crystal surface, the dehydration of these ions, and their integration into the crystal lattice. acs.org These simulations can reveal growth rates on different crystal faces, the role of water molecules as mediators or inhibitors, and the mechanisms by which point defects (like vacancies or substitutions) and line defects (dislocations) form during the growth process.
Doping a crystal with impurity ions can significantly alter its physical properties. MD simulations are an excellent tool for understanding the structural and energetic consequences of doping. nih.gov For instance, one could model a barium formate dihydrate crystal where some Ba²⁺ ions are replaced by other divalent cations (e.g., Sr²⁺, Pb²⁺) or where anions are introduced as dopants.
These "host-guest" systems can be studied to determine the most energetically favorable sites for the dopant ("guest") ions within the barium formate ("host") lattice. nih.gov MD simulations can calculate the local structural relaxation around the dopant, the binding energy of the guest ion, and its effect on the mobility of other ions or water molecules within the crystal. nih.gov This is critical for understanding how doping can be used to engineer the material's properties for specific applications. Studies on similar doped barium perovskites, such as yttrium-doped barium cerate, demonstrate the power of computational methods to investigate how dopants influence hydration and defect stability. chalmers.seresearchgate.net
Future Research Trajectories and Advanced Applications of Barium Formate Dihydrate
Exploration of Novel Synthesis Techniques for Tailored Morphology and Enhanced Purity
The precise control over crystal morphology and the achievement of ultra-high purity are critical for optimizing the performance of barium formate (B1220265) dihydrate in advanced applications. Current synthesis methods, such as chemical route methods and slow evaporation techniques, have been employed to grow barium formate dihydrate crystals annaihajirawomenscollege.ac.in. A patented method involves reacting crystalline barium carbonate with formic acid, followed by purification and drying steps to yield high-purity barium formate google.com. Future research aims to develop novel synthesis techniques that allow for fine-tuning of crystal size, shape, and crystallographic orientation. This could involve exploring methods like solvothermal or hydrothermal synthesis, which are known to influence crystal morphology, or employing advanced crystallization techniques to achieve specific nanostructures or single-crystal forms with tailored optical properties. Furthermore, research into achieving purity levels exceeding standard grades (e.g., 99.99% or higher) will be crucial for applications sensitive to trace impurities, such as in high-performance optical components or quantum technologies.
Investigation of Barium Formate Dihydrate in Advanced Optoelectronic Devices
Barium formate dihydrate exhibits optical properties that make it a candidate for integration into optoelectronic devices. Its UV-visible spectrum indicates high transparency across the entire visible region, with a cut-off wavelength at 217 nm, suggesting minimal absorption in this range annaihajirawomenscollege.ac.in. This inherent transparency is a fundamental requirement for materials used in optical components and devices. Research is focused on understanding how to leverage these optical characteristics for applications in areas such as light-emitting diodes (LEDs), photodetectors, or other solid-state optoelectronic systems. The development of efficient optoelectronic devices often relies on materials with specific band gaps and charge transport properties, areas that warrant further investigation for barium formate dihydrate.
High-Speed Information Processing Architectures
The pursuit of highly efficient nonlinear optical (NLO) methods for applications like high-speed information processing has been a significant area of research for decades annaihajirawomenscollege.ac.in. Barium formate dihydrate, with its crystalline structure and optical transparency, could potentially play a role in future information processing architectures. Research may explore its suitability for optical switching, data storage, or signal processing, where materials with fast optical response times and tunable optical properties are essential. The ability to integrate such materials into compact and efficient devices is key to advancing computing speeds and capabilities.
Optical Modulators and Frequency Doubling Elements
The development of materials for optical modulators and frequency doubling elements is vital for extending the capabilities of lasers and optical communication systems annaihajirawomenscollege.ac.in. Crystals like strontium formate, lithium formate, and cadmium formate have demonstrated strong nonlinear optical properties suitable for efficient frequency doubling annaihajirawomenscollege.ac.in. While specific nonlinear optical coefficients for barium formate dihydrate are still an area for detailed investigation, its transparency and crystalline nature suggest potential for nonlinear optical phenomena. Research efforts could focus on characterizing its second-order nonlinear optical properties, such as its ability to perform second harmonic generation (SHG) or act as an optical modulator, comparing its performance with established NLO materials like beta-barium borate (B1201080) (BBO) science.govempyrealpublishinghouse.comas-photonics.com.
Deeper Understanding of Intrinsic Loss Mechanisms in Optical Applications
While barium formate dihydrate demonstrates good transparency in the visible spectrum annaihajirawomenscollege.ac.in, a comprehensive understanding of its intrinsic optical loss mechanisms is crucial for its deployment in sensitive optical applications. Research should aim to quantify losses arising from scattering, absorption due to defects or impurities, and any bulk optical losses. Detailed spectroscopic studies, including analysis of its absorption and scattering cross-sections across a broad wavelength range, are necessary. Identifying and mitigating these loss mechanisms through optimized synthesis and purification processes will be key to realizing its full potential in photonic and optoelectronic devices where signal integrity is paramount.
Potential Role in Quantum Information Science and Photonics
The field of quantum information science is rapidly evolving, with a growing interest in materials that can support quantum phenomena. Barium ions themselves are recognized for their potential as qubits in quantum computing due to their favorable electronic properties and long coherence times nktphotonics.com. While direct research on barium formate dihydrate in quantum information science is nascent, its crystalline structure and optical properties could potentially be exploited. For example, it might serve as a host matrix for quantum emitters, a component in photonic integrated circuits for quantum communication, or a substrate for quantum sensing applications. Research could explore its interaction with quantum states, its suitability for hosting dopants with quantum properties, or its role in novel photonic architectures for quantum information processing. The development of barium titanate (BTO) in quantum photonic chips by PsiQuantum highlights the broader interest in barium compounds for quantum technologies thequantuminsider.com.
Q & A
Q. How can researchers ensure reproducibility in studies involving Barium Chloride Dihydrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
